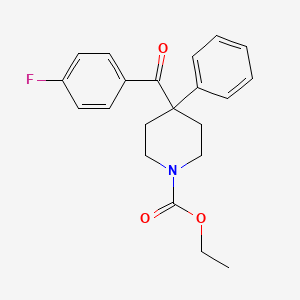
Ethyl 4-(4-fluorobenzoyl)-4-phenylpiperidine-1-carboxylate
カタログ番号 B8535748
分子量: 355.4 g/mol
InChIキー: KENHGWDXRVMFQQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04443451
Procedure details


To a stirred mixture of 79 parts of (4-fluorophenyl)[4-phenyl-1-(phenylmethyl)-4-piperidinyl]methanone and 630 parts of methylbenzene were added dropwise 32 parts of ethyl carbonochloridate at room temperature. Upon completion, stirring was continued for 5 hours at reflux temperature. The reaction mixture was evaporated and the (chloromethyl)benzene was distilled in vacuo (pump). The oily residue was purified by column-chromatography over silica gel using a mixture of trichloromethane and methanol (98:2 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was crystallized from a mixture of 2,2'-oxybispropane and a small amount of petroleumether, yielding 35.5 parts of ethyl 4-(4-fluorobenzoyl)-4-phenyl-1-piperidinecarboxylate; mp. 91.7° C. (intermediate 15).
[Compound]
Name
79
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
(4-fluorophenyl)[4-phenyl-1-(phenylmethyl)-4-piperidinyl]methanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name

Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)[CH2:15][CH2:14][N:13](CC3C=CC=CC=3)[CH2:12][CH2:11]2)=[O:9])=[CH:4][CH:3]=1.[C:29](Cl)(=[O:33])[O:30][CH2:31][CH3:32]>CC1C=CC=CC=1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([C:10]2([C:23]3[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=3)[CH2:15][CH2:14][N:13]([C:29]([O:30][CH2:31][CH3:32])=[O:33])[CH2:12][CH2:11]2)=[O:9])=[CH:6][CH:7]=1
|
Inputs


Step One
[Compound]
|
Name
|
79
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
(4-fluorophenyl)[4-phenyl-1-(phenylmethyl)-4-piperidinyl]methanone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)C(=O)C1(CCN(CC1)CC1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(OCC)(=O)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Upon completion, stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was evaporated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the (chloromethyl)benzene was distilled in vacuo (pump)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oily residue was purified by column-chromatography over silica gel using
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of trichloromethane and methanol (98:2 by volume) as eluent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The pure fractions were collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the eluent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was crystallized from a mixture of 2,2'-oxybispropane
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C(=O)C2(CCN(CC2)C(=O)OCC)C2=CC=CC=C2)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
